molecular formula C20H18ClN3O5S B3316098 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide CAS No. 952825-93-3

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide

Cat. No.: B3316098
CAS No.: 952825-93-3
M. Wt: 447.9 g/mol
InChI Key: QHJWGJRMJRFNOX-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and an isoindoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Isoindoline Moiety: The isoindoline moiety is attached through amide bond formation, often using coupling reagents such as carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions, which could include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other sulfonyl piperidines or isoindoline derivatives.

    Uniqueness: The presence of both the sulfonyl group and the isoindoline moiety in the same molecule makes this compound unique, potentially offering distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c21-13-3-6-15(7-4-13)30(28,29)24-9-1-2-12(11-24)18(25)22-14-5-8-16-17(10-14)20(27)23-19(16)26/h3-8,10,12H,1-2,9,11H2,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJWGJRMJRFNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide

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